molecular formula C12H15N B1450703 N-Benzylbicyclo[1.1.1]pentan-1-amine CAS No. 2187435-42-1

N-Benzylbicyclo[1.1.1]pentan-1-amine

Cat. No. B1450703
M. Wt: 173.25 g/mol
InChI Key: GLQMBOOEZJOPHA-UHFFFAOYSA-N
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Description

N-Benzylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the CAS Number: 2187435-42-1 . It has a molecular weight of 173.26 . It is a solid substance that should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for N-Benzylbicyclo[1.1.1]pentan-1-amine is 1S/C12H15N/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12/h1-5,11,13H,6-9H2 .


Physical And Chemical Properties Analysis

N-Benzylbicyclo[1.1.1]pentan-1-amine is a solid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Scientific Research Applications

Novel Synthetic Methodologies

Hughes et al. (2019) introduced a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, offering a pathway to incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This technique simplifies the creation of important building blocks, underlining the compound's versatility in drug synthesis and discovery (Hughes et al., 2019).

Goh et al. (2014) developed an alternative route to bicyclo[1.1.1]pentan-1-amine, showcasing the compound's synthetic accessibility and the potential for large-scale production. This method's flexibility and scalability highlight its significance in medicinal chemistry (Goh et al., 2014).

Bioisosteric Applications

Zhao et al. (2021) conducted an in-depth analysis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, revealing their potential to mimic ortho/meta-substituted arenes. This work aids drug discovery efforts by providing a versatile platform for creating bioisosteres, potentially improving medicinal properties (Zhao et al., 2021).

Expanding Chemical Space

Harmata et al. (2021) reported a photochemical method to convert bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This transformation broadens the scope of accessible complex, sp3-rich primary amine building blocks for medicinal chemistry (Harmata et al., 2021).

Corrosion Inhibition

Negm et al. (2012) explored the inhibitory action of novel diquaternary Schiff dibases, including derivatives of N-Benzylbicyclo[1.1.1]pentan-1-amine, on carbon steel dissolution. These compounds showed good inhibitory performance, opening avenues for their application beyond pharmaceuticals (Negm et al., 2012).

Safety And Hazards

The safety information for N-Benzylbicyclo[1.1.1]pentan-1-amine indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, and H319 . The precautionary statements are P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

properties

IUPAC Name

N-benzylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMBOOEZJOPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylbicyclo[1.1.1]pentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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